N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide
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Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole ring fused with a phenyl group, a chloro substituent, and a nitro group, making it a molecule of interest for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes. The reaction is often carried out using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The resulting benzimidazole derivatives are then further reacted with 4-chloro-3-nitrobenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization from ethanol .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Sodium metabisulphite is commonly used as an oxidation agent.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are often used for the reduction of nitro groups.
Substitution: Various nucleophiles, such as amines and thiols, can be used for substitution reactions.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted benzimidazoles: Formed through electrophilic substitution reactions on the benzimidazole ring.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide involves its interaction with specific molecular targets. The benzimidazole ring can interact with nucleic acids and proteins, disrupting their normal function. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components . The chloro substituent can enhance the compound’s binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Known for its antiviral activity.
2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitrile derivatives: Known for their vasodilation properties.
Uniqueness
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide is unique due to its combination of a benzimidazole ring, a chloro substituent, and a nitro group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-9-8-13(11-18(15)25(27)28)20(26)22-14-5-3-4-12(10-14)19-23-16-6-1-2-7-17(16)24-19/h1-11H,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMIXQSFVQQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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